molecular formula C11H17NO4 B13150506 9-Aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid

9-Aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid

Cat. No.: B13150506
M. Wt: 227.26 g/mol
InChI Key: IIYVNGKRPYFHGG-UHFFFAOYSA-N
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Description

9-Aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid is a high-purity chemical compound offered for research and development purposes. It is a derivative of the bicyclo[3.3.1]nonane scaffold, a structure noted in scientific literature for its relevance in medicinal chemistry and organic synthesis . This specific molecule features both an amino and two carboxylic acid functional groups, making it a valuable bifunctional building block for constructing more complex molecules, such as pharmaceuticals and agrochemicals. The compound is identified by CAS Number 1334147-98-6 and has a molecular formula of C11H17NO4, with a molecular weight of 227.26 g/mol . As a versatile synthetic intermediate, it can be used in various chemical transformations, including salt formation, amide coupling, and the synthesis of diverse heterocyclic compounds. This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage instructions.

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

9-aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid

InChI

InChI=1S/C11H17NO4/c12-11(10(15)16)7-2-1-3-8(11)5-6(4-7)9(13)14/h6-8H,1-5,12H2,(H,13,14)(H,15,16)

InChI Key

IIYVNGKRPYFHGG-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC(C1)C2(C(=O)O)N)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 9-Aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid typically involves constructing the bicyclic framework followed by functionalization to introduce amino and carboxyl groups at the 3 and 9 positions. The bicyclic core is based on the bicyclo[3.3.1]nonane skeleton, which can be accessed through cyclization reactions starting from appropriate precursors such as substituted cyclohexanes or adamantane derivatives.

Synthesis via Schmidt Rearrangement of Bicyclo[3.3.1]nonane Dicarboxylic Acid Derivatives

A notable method involves the Schmidt rearrangement of bicyclo[3.3.1]nonane dicarboxylic acid derivatives to yield 3,7-diaminobicyclo[3.3.1]nonane isomers, which are structurally related to the target compound. This approach was reported by Shiryaev et al. (2022), where:

  • The starting material is 3,7-bicyclo[3.3.1]nonane dicarboxylic acid.
  • Treatment with hydrazoic acid or other azide sources under acidic conditions induces the Schmidt rearrangement.
  • The reaction leads to ring expansion or rearrangement, introducing amino groups at the bicyclic framework.
  • Subsequent reduction steps convert oxime intermediates to amines, stabilizing the bicyclic amine structure.

This method allows selective synthesis of endo,endo- and endo,exo-3,7-diaminobicyclo[3.3.1]nonane isomers, which are closely related to 9-aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid, providing a versatile route for amino-functionalized bicyclic compounds.

Multi-Step Synthesis Involving Aldehyde and Dicarboxylic Acid Condensation

Another detailed preparation route, although focused on a related bicyclic amine (9-azabicyclo[3.3.1]nonane derivatives), provides insight into the construction of bicyclic amines with carboxyl substituents:

  • The reaction starts with glutaraldehyde and acetone dicarboxylic acid under acidic conditions to form bicyclic intermediates.
  • Benzylamine is used to introduce the nitrogen atom into the bicyclic system.
  • The intermediate undergoes acid-catalyzed cyclization and rearrangement to form bicyclic amine ketones.
  • Subsequent reduction and hydrogenation steps convert ketones to amines.
  • Final oxidation or functional group manipulation yields bicyclic amines with carboxylic acid groups at defined positions.

Although this procedure is specifically for 9-azabicyclo[3.3.1]nonane-N-oxyl derivatives, the fundamental steps of aldehyde-dicarboxylic acid condensation, amination, and cyclization are applicable to the synthesis of 9-aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid.

Summary Table of Key Preparation Steps

Step Starting Materials Reaction Type Conditions Product/Intermediate Yield / Notes
1 3,7-bicyclo[3.3.1]nonane dicarboxylic acid Schmidt rearrangement Acidic media, azide source Amino-substituted bicyclic intermediate Selective isomer formation
2 Oxime derivatives of bicyclic carboxylic acids Reduction Catalytic hydrogenation or chemical reducing agents Diaminobicyclo[3.3.1]nonane isomers Stable under Schmidt conditions
3 Glutaraldehyde + acetone dicarboxylic acid Condensation and cyclization Acidic aqueous solution, low temperature Bicyclic ketone intermediates High yield, scalable
4 Bicyclic ketones + benzylamine Amination and reduction Hydrogenation with Pd(OH)2 catalyst Bicyclic amines with carboxyl groups Up to 93% yield in related systems

Analytical and Research Findings on Preparation

  • High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity of intermediates and final products, ensuring complete conversion and minimal impurities.
  • Quantitative proton nuclear magnetic resonance (^1H NMR) spectroscopy confirms the structure and purity of bicyclic amine intermediates and final compounds, with yields often exceeding 85% in optimized procedures.
  • Gas evolution (carbon dioxide) during condensation steps indicates decarboxylation or rearrangement processes, which are carefully controlled by temperature and pH to maximize yield and selectivity.
  • The stability of oxime intermediates under Schmidt rearrangement conditions is notable, allowing for selective synthesis of amino-functionalized bicyclic compounds without decomposition.

Chemical Reactions Analysis

Types of Reactions

9-Aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

9-Aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid groups can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

3-Azabicyclo[3.3.1]nonane Derivatives

  • 3-Azabicyclo[3.3.1]nonane-6,9-diones (IIa, IIb): Hydrolysis of these diones yields monocyclic carboxylic acids (IIIa, IIIb), which lack the amino group but retain the bicyclic core. These derivatives are noted for pharmacological properties, including antimicrobial and enzyme inhibitory activities .
  • Bicyclo[3.3.1]nonane-3,7-diones: Synthesized via multicomponent reactions (e.g., Michael condensations), these compounds serve as precursors for oxaadamantane structures. Unlike the target compound, they lack nitrogen substituents and carboxylic acid groups, limiting their use in chelation but enhancing their utility in organic synthesis .

Heteroatom-Substituted Bicyclo[3.3.1]nonanes

  • 3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester: This derivative features an oxa bridge and a tert-butyl ester group. The ester enhances hydrophobicity (logP ~2.5 estimated), contrasting with the polar carboxylic acid groups in the target compound. Its applications focus on intermediate synthesis rather than bioactivity .
  • 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane: Contains two nitrogen atoms and a Boc-protected amine. The Boc group stabilizes the amine for controlled deprotection in peptide synthesis, a functionality absent in the target compound .

Boron-Containing Analogues

  • 9-Borabicyclo[3.3.1]nonane (9-BBN): A boron-substituted analogue used in hydroboration reactions. The replacement of nitrogen with boron shifts reactivity toward electrophilic additions, highlighting how heteroatom choice dictates application (organic synthesis vs. bioactivity) .

Structural and Functional Comparison Table

Compound Name Key Substituents Functional Groups Key Properties/Applications References
9-Aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid 9-NH₂, 3-COOH, 9-COOH Amino acid, bicyclic core Metal chelation, neurotransmitter models
3-Oxa-9-azabicyclo[...] tert-butyl ester 3-O, 9-N, tert-butyl ester Ester, ether Hydrophobic intermediate for synthesis
9-Boc-3-oxa-7,9-diazabicyclo[...]nonane Boc-protected NH, 3-O, 7-N Carbamate, ether Peptide synthesis, controlled release
9-BBN B at bridgehead Boron heterocycle Hydroboration reagent

Pharmacological and Physicochemical Differences

  • Solubility : The target compound’s polar groups (COOH, NH₂) enhance water solubility compared to esterified analogues (e.g., logP ~-0.5 vs. +2.5 for the tert-butyl ester) .
  • Synthetic Accessibility : The tert-butyl ester derivative is synthesized via anhydride ring-opening (similar to ), while the target compound may require selective protection/deprotection steps .

Research Implications

The structural rigidity and functional group diversity of 9-aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid position it as a versatile scaffold for drug design, particularly in neurological disorders. In contrast, boron- and ester-containing analogues prioritize synthetic utility. Future studies should explore its coordination chemistry and compare its bioactivity with diazabicyclo derivatives .

Biological Activity

9-Aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid (ABNDA) is a bicyclic compound characterized by its unique structural framework, which includes two carboxylic acid groups and an amino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C11_{11}H17_{17}N O4_{4}
  • Molecular Weight : Approximately 227.26 g/mol
  • CAS Number : 173306-82-6

The compound's structure allows for conformational flexibility, which may influence its biological interactions and reactivity profiles.

Antimicrobial Properties

Research indicates that compounds similar to ABNDA exhibit significant antimicrobial activity. For instance, studies on derivatives of bicyclic compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Bacillus mycoides . The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

ABNDA and its derivatives have been explored for their anticancer properties. A recent study highlighted the efficacy of related bicyclic compounds against human cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). These compounds demonstrated cytotoxic effects, suggesting potential as therapeutic agents . The structure-activity relationship (SAR) studies indicate that modifications to the bicyclic framework can enhance potency and selectivity towards cancer cells.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various bicyclic derivatives against common pathogens. The results showed that certain modifications to the ABNDA structure significantly increased antibacterial activity.
    • Table 1 : Antimicrobial Activity of Bicyclic Compounds
    CompoundBacterial StrainZone of Inhibition (mm)
    9-Aminobicyclo[3.3.1]nonaneE. coli15
    9-Aminobicyclo[3.3.1]nonaneB. mycoides12
    2,4-Diaryl-3-azabicycloC. albicans10
  • Anticancer Studies :
    • In vitro studies on A549 and HepG2 cells revealed that ABNDA derivatives induced apoptosis and inhibited cell proliferation.
    • Table 2 : Cytotoxic Effects on Cancer Cell Lines
    CompoundCell LineIC50 (µM)
    9-Aminobicyclo[3.3.1]nonaneA54920
    9-Aminobicyclo[3.3.1]nonaneHepG225
    Control->100

The biological activity of ABNDA can be attributed to its ability to interact with specific biological targets:

  • Cell Membrane Disruption : The carboxylic acid groups may facilitate interactions with lipid membranes, leading to increased permeability and cell lysis in microorganisms.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular metabolism or signaling pathways in cancer cells has been suggested.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9-Aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid with high enantiomeric purity?

  • Methodological Answer : Utilize stereoselective synthesis techniques such as catalytic asymmetric hydrogenation or chiral auxiliary-mediated cyclization. Protecting groups (e.g., Boc for amines) can prevent undesired side reactions during bicyclo[3.3.1]nonane scaffold formation. Post-synthesis, employ chiral HPLC or capillary electrophoresis to verify enantiomeric purity. For structural analogs like 9-azabicyclo derivatives, X-ray crystallography has been critical for confirming stereochemistry .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer : Combine 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC) to resolve complex bicyclic proton environments. IR spectroscopy identifies carboxylic acid and amine functional groups. High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural validation. Always reference safety protocols for handling hygroscopic or reactive intermediates .

Q. What are the critical safety protocols for handling and storing this compound?

  • Methodological Answer : Follow SDS guidelines for similar bicyclic amines and dicarboxylic acids: use fume hoods, nitrile gloves, and chemical-resistant lab coats. Store under inert gas (argon/nitrogen) at –20°C to prevent degradation. Monitor pH stability in solution, as acidic/basic conditions may alter reactivity. Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can conflicting mechanistic data in reactions involving this compound be resolved?

  • Methodological Answer : Apply isotopic labeling (e.g., deuterium at the amine site) to track reaction pathways via kinetic isotope effects (KIE). Pair with density functional theory (DFT) calculations to model transition states. For example, computational studies on analogous 9-azabicyclo systems have clarified nucleophilic substitution mechanisms . Cross-validate experimental and theoretical results using multivariate statistical analysis .

Q. What computational strategies predict the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with enzyme active sites. DFT-based frontier molecular orbital (FMO) analysis identifies electrophilic/nucleophilic regions. Molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) assess solvation effects. Validate predictions with in vitro assays, ensuring alignment with theoretical frameworks .

Q. How should researchers design experiments to study its enantioselective catalytic activity?

  • Methodological Answer : Develop kinetic resolution experiments using racemic substrates and chiral catalysts. Monitor enantiomeric excess (ee) via chiral GC or HPLC. Vary catalyst loading, temperature, and solvent polarity to optimize selectivity. For bicyclo[3.3.1]nonane derivatives, steric effects often dominate enantioselectivity—use Hammett plots to correlate substituent effects with reaction rates .

Q. What methodologies address discrepancies in thermodynamic data (e.g., ΔG, ΔH) for this compound?

  • Methodological Answer : Perform isothermal titration calorimetry (ITC) to measure binding enthalpies in host-guest systems. Differential scanning calorimetry (DSC) quantifies phase transitions. Control humidity and oxygen levels during measurements to minimize artifacts. Cross-reference data with ab initio calculations (e.g., Gaussian 16) to identify systematic errors .

Q. How can researchers systematically evaluate its biological activity and toxicity?

  • Methodological Answer : Conduct in vitro enzyme inhibition assays (e.g., fluorescence-based kinetics) targeting biologically relevant receptors. For in vivo studies, use zebrafish or murine models to assess acute toxicity (LD50) and metabolic stability. ADMET profiling (absorption, distribution, metabolism, excretion, toxicity) via computational tools like SwissADME complements experimental data. Always adhere to biosafety level (BSL) 2 protocols for handling bioactive compounds .

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